1-Bromo-4-(2,2-difluoroethoxy)benzene
Overview
Description
1-Bromo-4-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Bromobenzene derivatives are generally used to introduce a phenyl group into other compounds , suggesting that the compound could interact with a variety of molecular targets.
Mode of Action
Bromobenzene derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon atom attached to the bromine atom, leading to the substitution of the bromine atom with the nucleophile .
Biochemical Pathways
Bromobenzene derivatives are known to participate in various organic reactions, including the grignard reaction , which can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s bromine and difluoroethoxy groups could potentially influence its pharmacokinetic properties, affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
The introduction of a phenyl group into other compounds can significantly alter their chemical properties and biological activities .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(2,2-difluoroethoxy)benzene can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemical species, and the specific conditions under which the compound is stored and used .
Preparation Methods
The synthesis of 1-Bromo-4-(2,2-difluoroethoxy)benzene typically involves the reaction of 4-bromo-phenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(2,2-difluoroethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-(2,2-difluoroethoxy)benzene. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethoxy)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-4-(2,2-difluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxybenzene: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Contains an additional fluorine atom, which can significantly alter its reactivity and applications. The uniqueness of this compound lies in its specific combination of bromine and difluoroethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDHUILPDSTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628883 | |
Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958454-32-5 | |
Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2,2-difluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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